

Chemical structure and properties of Chromozym t-PA

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Compound of Interest

Compound Name: Chromozym t-PA

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Chromozym t-PA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Chromozym t-PA**, a chromogenic substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This document covers its chemical structure, physicochemical properties, and detailed protocols for its application in experimental settings.

Chemical Structure and Properties

Chromozym t-PA is a synthetic oligopeptide substrate that, when cleaved by t-PA, releases a chromophore that can be quantified spectrophotometrically. Its chemical name is N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.^[1]

Table 1: Chemical and Physical Properties of **Chromozym t-PA**

Property	Value	Reference
Chemical Formula	$C_{24}H_{32}N_8O_7S \times CH_3COOH$	[1]
Molecular Weight	636.7 g/mol	[2]
Appearance	White to yellowish powder	
Purity	>90% (enzymatic)	[1]
Contaminants	<0.5% free 4-nitraniline	[1]
Storage Temperature	15 to 25°C	[2][3]
Working Concentration	Approximately 0.25 mM	[1]

Mechanism of Action

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots.[4]

Chromozym t-PA serves as an artificial substrate for t-PA. The enzyme cleaves the bond between the arginine residue and the p-nitroaniline (pNA) group. The released pNA has a strong absorbance at 405 nm, and the rate of its formation is directly proportional to the t-PA activity in the sample.

Quantitative Kinetic Data

Precise Michaelis-Menten constant (K_m) and catalytic rate constant (k_{cat}) values for the interaction of **Chromozym t-PA** with t-PA are not readily available in the public domain. However, data for a structurally similar chromogenic substrate, S-2288 (H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide), can provide an estimate of the kinetic parameters. One study reported the catalytic efficiency of single-chain t-PA (sct-PA) with S-2288 to be 26% of that of two-chain t-PA (tct-PA), primarily due to a difference in the Michaelis constant (K_m).[5] Upon the addition of soluble fibrin monomer, the catalytic efficiency of both forms increased significantly.[5]

Table 2: Kinetic Parameters of t-PA with a Structurally Similar Substrate (S-2288)

Enzyme Form	Condition	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
sct-PA	-	Value not specified	Value not specified	Reported as 26% of tct-PA	[5]
tct-PA	-	Value not specified	Value not specified	Value not specified	[5]
sct-PA	+ Soluble Fibrin Monomer	Value not specified	Value not specified	13-fold increase	[5]
tct-PA	+ Soluble Fibrin Monomer	Value not specified	Value not specified	3.5-fold increase	[5]

Note: Specific K_m and k_{cat} values for **Chromozym t-PA** were not found in the reviewed literature. The data presented is for a comparable substrate and should be used as a reference with caution.

Experimental Protocols

The following is a detailed methodology for a typical chromogenic assay to determine t-PA activity using **Chromozym t-PA**.

Reagent Preparation

- Tris Buffer (100 mM, pH 8.5): Dissolve 12.1 g of Tris base in approximately 800 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 1.5 g of Tween 80 and dissolve completely. Bring the final volume to 1 L with double-distilled water. Store at 2-8°C.[3]
- **Chromozym t-PA** Solution (4 mM): Dissolve 5.1 mg of **Chromozym t-PA** in 2 mL of double-distilled water. Store at 2-8°C for up to two weeks.[3]
- Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water. Store at room temperature.[3]

- Plasmin Solution (for two-chain t-PA determination, optional): Prepare an 8 U/mL solution of plasmin in Tris buffer.[3]
- Aprotinin Solution (for two-chain t-PA determination, optional): Prepare a 100 µg/mL solution of aprotinin in double-distilled water.[3]

Assay Procedure

- Pre-warm all reagents and samples to 37°C.
- In a microplate well or cuvette, add the following in order:
 - 100 µL Tris Buffer
 - 10 µL of the t-PA sample or standard
- Optional, for determination of total t-PA activity (one- and two-chain): Add 2.5 µL of Plasmin solution and incubate for 5 minutes at 37°C. Then add 2.5 µL of Aprotinin solution and incubate for a further 5 minutes at 37°C.
- To initiate the reaction, add 10 µL of the **Chromozym t-PA** solution.
- Mix and immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3 to 30 minutes) at 37°C.[3]
- To stop the reaction (for endpoint assays), add 50 µL of 10% Citric Acid solution.[3]
- Read the final absorbance at 405 nm.

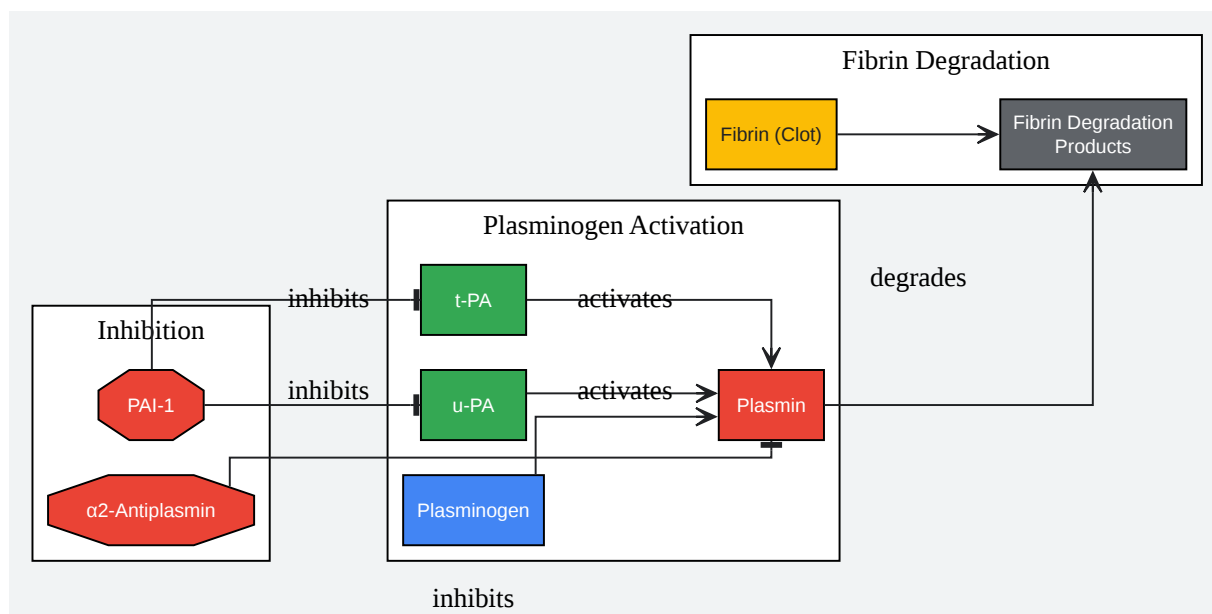
Data Analysis

The t-PA activity is calculated from the rate of change in absorbance ($\Delta A/\text{min}$). A standard curve should be generated using a t-PA standard of known activity. The activity of the unknown samples is then determined by interpolation from the standard curve.

Visualized Workflows and Pathways

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of t-PA in the fibrinolytic pathway.

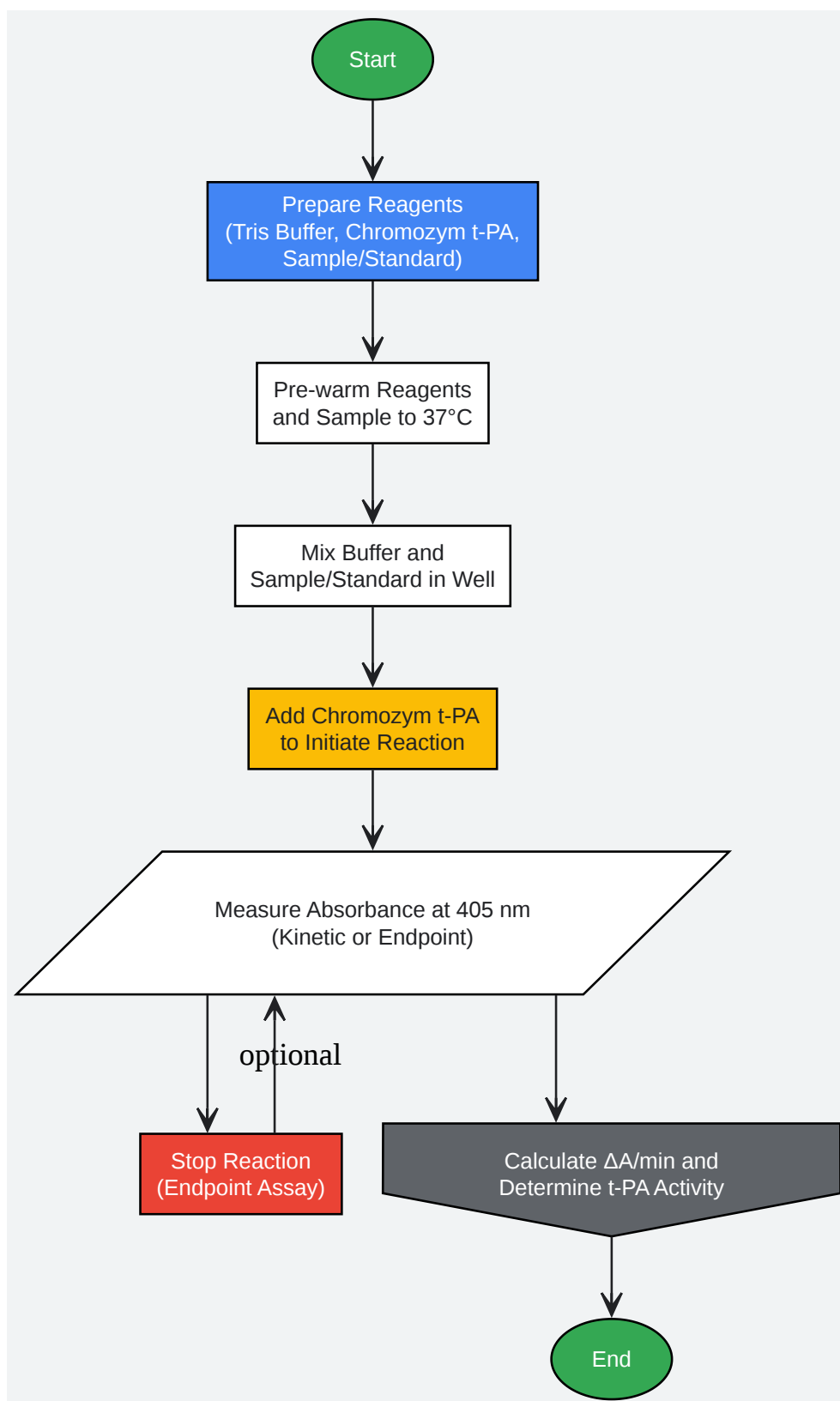


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Caption: The Fibrinolytic Pathway showing t-PA mediated plasmin generation and subsequent fibrin degradation.

Experimental Workflow for Chromozym t-PA Assay

This diagram outlines the key steps in performing a chromogenic t-PA activity assay.



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Caption: A generalized workflow for the chromogenic determination of t-PA activity using **Chromozym t-PA**.

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